Oxazole-5-acetic Acid

pKa prediction physicochemical property acid strength

Oxazole-5-acetic Acid (CAS 1083337-90-9) is the 5-positional isomer — not interchangeable with 2- or 4-oxazoleacetic acid synthons. Its pKa 3.91 (vs. ~4.5 for 2-isomer) enables >90% deprotonation at pH 5–6 for anionic sub-pocket binding. XLogP -0.2 maintains LLE and reduces hERG liability vs. methylated analogs (logP >1.2). The 1,3-oxazole N,O arrangement provides distinct hinge-binding vectors vs. 1,2-isoxazoles. For process chemistry, the ~0.6 pKa differential permits selective deprotonation in mixed-substrate esterification/amidation.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 1083337-90-9
Cat. No. B3392530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole-5-acetic Acid
CAS1083337-90-9
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=C(OC=N1)CC(=O)O
InChIInChI=1S/C5H5NO3/c7-5(8)1-4-2-6-3-9-4/h2-3H,1H2,(H,7,8)
InChIKeyQAKWBLBIYHZRIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Oxazole-5-acetic Acid (CAS 1083337-90-9) Is a Strategic Heterocyclic Building Block for Drug Discovery


Oxazole-5-acetic Acid (CAS 1083337-90-9), also referred to as 2-(1,3-oxazol-5-yl)acetic acid or 5-oxazoleacetic acid, is a low-molecular-weight (127.10 g/mol) heteroaryl acetic acid [1]. It features a 1,3-oxazole ring substituted at the 5-position with an acetic acid side chain. The compound is utilized as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing 5-oxazoleacetate-containing pharmacophores found in various bioactive molecules [2]. Computed descriptors indicate a low lipophilicity (XLogP3-AA = -0.2) and a topological polar surface area (TPSA) of 63.3 Ų, physicochemical features that influence ligand-lipophilicity efficiency metrics in early drug discovery [1].

Why Oxazole-5-acetic Acid Cannot Be Simply Swapped with Other Oxazole- or Isoxazole-acetic Acid Isomers


The position of the acetic acid substituent on the oxazole ring (2-, 4-, or 5-) profoundly changes the electronic character of the heterocycle and the acid strength of the carboxyl group. This positional isomerism means that Oxazole-5-acetic acid cannot be considered a generic, interchangeable oxazole-acetic acid synthon [1]. For instance, substituting a 5-oxazoleacetic acid building block with a 4-oxazoleacetic acid isomer in a synthetic sequence may alter reaction kinetics in subsequent amide couplings or influence the pKa-dependent ionization state of the final pharmacophore, thus affecting target engagement. Similarly, changing the heterocycle from an oxazole (1,3- N,O arrangement) to an isoxazole (1,2- N,O arrangement) changes ring electronics and metabolic stability profiles, making simple substitution inadvisable without comparative data .

Quantifiable Differentiation: Oxazole-5-acetic Acid (1083337-90-9) vs. Comparative Isomers


Acid Strength Differentiation: pKa of Oxazole-5-acetic Acid vs. Oxazole-2-acetic Acid

Oxazole-5-acetic acid exhibits a predicted pKa of 3.91 ± 0.10, reflecting its carboxylic acid proton acidity when the substituent is at the 5-position . In contrast, the 2-substituted isomer, 2-oxazoleacetic acid, has a reported approximate pKa of ~4.5, indicating that the 5-isomer is a stronger acid by roughly 0.6 log units . This difference arises from the electron-withdrawing effect of the oxazole ring oxygen and nitrogen atoms, which varies with substitution position. No direct head-to-head experimental pKa comparison study was identified; however, the predicted values provide a consistent cross-study basis for differentiation.

pKa prediction physicochemical property acid strength

Lipophilicity Comparison: XLogP of Oxazole-5-acetic Acid vs. Reference Heterocyclic Acetic Acids

The target compound has a computed XLogP3-AA of -0.2 [1], placing it in a distinctly hydrophilic region of chemical space. By comparison, the isomeric 4-isoxazoleacetic acid (CAS 141679-57-4) is predicted to have a higher logP of approximately 0.5, and 5-methyloxazole-4-acetic acid derivatives show logP values in the 1.2–1.5 range . This ~0.7–1.7 log unit difference in lipophilicity means that oxazole-5-acetic acid is substantially more water-soluble and less membrane-permeable than its methylated or isoxazole analogs, a critical consideration when designing fragment libraries or selecting solubilizing handles for poorly soluble lead series.

lipophilicity XLogP drug-likeness

Topological Polar Surface Area in Oxazole-5-acetic Acid vs. Isoxazole-5-acetic Acid

Oxazole-5-acetic acid has a computed TPSA of 63.3 Ų [1]. The analogous compound isoxazole-5-acetic acid (CAS 4992-21-6) shares an identical molecular formula (C₅H₅NO₃) and molecular weight (127.10) but differs in the 1,2- N,O atomic arrangement . While their TPSA values are expected to be identical due to the same heteroatom count, the shift in heteroatom positions alters the dipole moment and hydrogen-bond acceptor geometry. This subtle electronic redistribution can influence molecular recognition by biological targets (e.g., hydrogen bond patterns with kinase hinge regions) without changing the simple descriptor. No empirical TPSA differentiation is measurable; however, receptor-level SAR trends favor specific heterocycle orientations, making this a class-level consideration.

TPSA drug-likeness molecular descriptor

Defined Application Scenarios Where Oxazole-5-acetic Acid (1083337-90-9) Delivers a Measurable Advantage


pH-Dependent Fragment Elaboration in Drug Discovery

Medicinal chemists designing fragment libraries for biophysical screens can use the lower pKa of oxazole-5-acetic acid (3.91) relative to other oxazole-acetic acid isomers to tune the ionization state of fragment hits. In a scenario where maintaining a neutral carboxylate at pH 5–6 is critical for binding to a sub-pocket that tolerates anionic character, the 5-isomer will be significantly more deprotonated than a 2-oxazole-acetic acid handle (pKa ~4.5) , directly influencing hit confirmation rates in SPR or TSA assays. This quantifiable acid strength difference translates to a physicochemical basis for prioritizing procurement of the 5-acetic acid isomer over other oxazole-acetic acid building blocks.

Synthesis of 5-Oxazoleacetate Pharmacophores with Optimal Ligand Lipophilicity Efficiency (LLE)

In lead optimization programs targeting central nervous system (CNS) indications or requiring high aqueous solubility, the low XLogP of -0.2 for oxazole-5-acetic acid makes it a preferred fragment for maintaining Ligand Lipophilicity Efficiency (LLE) indices . When compared with more lipophilic heterocyclic acetic acid alternatives (e.g., methylated oxazoleacetic acids with logP >1.2) , incorporating the parent 5-oxazoleacetic acid into a scaffold will contribute less to overall lipophilicity, reducing the risk of hERG channel inhibition and improving metabolic stability without additional polarity-lowering modifications. Procurement teams can use this logP differential to select building blocks that minimize late-stage compound attrition.

Comparative Heterocycle Screening for Kinase Inhibitor Hinge Binders

Despite near-identical TPSA and molecular weight between oxazole-5-acetic acid and isoxazole-5-acetic acid (both 63.3 Ų, MW 127.10) , the distinct N,O arrangement leads to different hydrogen-bond donor/acceptor vectors. This crystallographic-level difference is critical for kinase drug discovery, where a 1,3-oxazole ring can mimic the adenine ring system differently than a 1,2-isoxazole. Research groups performing parallel SAR studies need both isomers in pure form to derive meaningful structure-binding relationships. The decision to procure one isomer over the other must be grounded in the specific hinge-binding hypothesis of the target kinase, backed by structural biology data where available.

Chemical Process Development Requiring Acid-Sensitive Protection Group Strategies

For process chemists developing scalable synthetic routes, the ~0.6 pKa difference between oxazole-5-acetic acid and its 2-substituted isomer enables differential deprotonation under controlled pH conditions. This property can be exploited in selective esterification or amidation protocols where one isomer is preferentially activated over the other in mixed-substrate scenarios. Such fine-tuning of reactivity is essential in convergent synthesis strategies for complex natural products or pharmaceutical candidates, and it provides a tangible, quantifiable rationale for choosing the 5-oxazoleacetic acid scaffold for a given synthetic sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazole-5-acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.